molecular formula C11H11ClN2 B13880211 8-Chloro-2,7-dimethylquinolin-4-amine

8-Chloro-2,7-dimethylquinolin-4-amine

Cat. No.: B13880211
M. Wt: 206.67 g/mol
InChI Key: RZNBIACXDBHGFF-UHFFFAOYSA-N
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Description

8-Chloro-2,7-dimethylquinolin-4-amine is a quinoline derivative characterized by chloro and methyl substituents at the 8th, 2nd, and 7th positions of the quinoline scaffold. Quinoline derivatives are widely studied for their antitumor, antimalarial, and antimicrobial activities, with substituent positions and types critically influencing these properties.

Properties

IUPAC Name

8-chloro-2,7-dimethylquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2/c1-6-3-4-8-9(13)5-7(2)14-11(8)10(6)12/h3-5H,1-2H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZNBIACXDBHGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC(=CC(=C2C=C1)N)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursors

  • 2,7-Dimethylquinoline or its halogenated derivatives serve as the initial scaffold.
  • 4,8-Dichloro-2,7-dimethylquinoline is a common intermediate, where chlorination at both the 4- and 8-positions has been achieved.
  • Amines such as ammonia , alkylamines , or N,N-dimethylamine are employed for amination steps.

Chlorination Methods

Chlorination at the 8-position can be achieved through electrophilic aromatic substitution or via directed halogenation using reagents such as sulfuryl chloride or N-chlorosuccinimide (NCS). Alternatively, modern synthetic approaches utilize cascade cyclization methods involving TMSCl (trimethylsilyl chloride) mediated reactions on azide precursors to generate 4-chloroquinolines with high regioselectivity.

Amination via Nucleophilic Aromatic Substitution

The key step for introducing the amino group at the 4-position is nucleophilic aromatic substitution (S_NAr), where the chlorine atom at the 4-position is displaced by an amine nucleophile.

  • Typical reaction conditions:

    • Heating the 4-chloroquinoline derivative with an excess of amine (e.g., N,N-dimethylamine) at elevated temperatures (120–130 °C).
    • Reaction times vary from 6 to 8 hours under stirring.
    • Solvent-free (neat) conditions or use of solvents like dichloromethane for work-up.
  • Work-up procedure:

    • Cooling the reaction mixture.
    • Extraction with dichloromethane.
    • Washing with aqueous sodium bicarbonate (5% NaHCO₃), water, and brine.
    • Drying over anhydrous magnesium sulfate (MgSO₄).
    • Solvent removal under reduced pressure.
    • Purification by precipitation or column chromatography if necessary.

Representative Synthetic Procedure for this compound

Step Reagents & Conditions Description
1 Starting material: 4,8-dichloro-2,7-dimethylquinoline (2.5 mmol) Prepared via chlorination of 2,7-dimethylquinoline
2 Amination: N,N-dimethylamine (5 mmol), heated to 120–130 °C, 6–8 h, stirring Amination at 4-position via nucleophilic substitution
3 Cooling to room temperature Reaction mixture cooled for work-up
4 Extraction with dichloromethane, washing with 5% NaHCO₃, water, brine Purification steps to remove impurities
5 Drying with anhydrous MgSO₄, solvent removal under reduced pressure Concentration of product
6 Purification by precipitation or column chromatography Final isolation of pure this compound

Reaction Parameters and Optimization

Parameter Typical Value Notes
Temperature 120–130 °C Ensures efficient nucleophilic substitution
Reaction time 6–8 hours Sufficient for complete conversion
Molar ratio (amine:quinoline) 2:1 or higher Excess amine drives reaction to completion
Solvent Neat or dichloromethane (for work-up) Neat conditions often preferred for simplicity
Work-up washing 5% NaHCO₃, water, brine Removes acidic and polar impurities
Purification Precipitation or silica gel chromatography Ensures high purity

Research Findings and Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms substitution pattern and purity.
  • Mass Spectrometry (MS): Confirms molecular weight consistent with this compound.
  • Yield: Typically moderate to high yields (60–85%) depending on reaction conditions and purification methods.
  • Selectivity: High regioselectivity for substitution at the 4-position due to the activating effect of the amino group and steric factors.

Summary Table of Preparation Methods

Method Starting Material Reagents Conditions Yield Notes
Chlorination + Amination 2,7-dimethylquinoline Sulfuryl chloride or NCS; N,N-dimethylamine Chlorination at RT or elevated temp; amination at 120–130 °C, 6–8 h 60–85% Classical two-step approach
TMSCl-Mediated Cascade Cyclization Ortho-propynol phenyl azides TMSCl Cascade cyclization at mild conditions Variable Modern method for 4-chloroquinolines, adaptable to substituted quinolines
Direct Nucleophilic Substitution 4,8-dichloro-2,7-dimethylquinoline N,N-dimethylamine 120–130 °C, neat, 6–8 h 70–80% Efficient single-step amination

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2,7-dimethylquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, leading to the formation of various substituted quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Primary amines or ammonia in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 8-chloro-2,7-dimethylquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the disruption of essential biological pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Parameters of Selected Quinolin-4-amine Derivatives
Compound Name Molecular Formula Molecular Weight LogP<sup>a</sup> Key Substituents
8-Chloro-2,7-dimethylquinolin-4-amine* C11H12ClN2 207.68 ~3.5 (estimated) 8-Cl, 2-CH3, 7-CH3
7-Chloro-2-methylquinolin-4-amine C10H9ClN2 192.65 3.2 7-Cl, 2-CH3
7,8-Dichloro-2-methylquinolin-4-amine C10H8Cl2N2 227.09 3.8 7-Cl, 8-Cl, 2-CH3
8-Fluoro-2-methylquinolin-4-amine C10H9FN2 176.19 2.7 8-F, 2-CH3
7-Chloro-2-phenylquinolin-4-amine C15H11ClN2 254.71 4.7 7-Cl, 2-Ph

<sup>a</sup>LogP values estimated from analogs; *Hypothetical data inferred from structural trends.

Key Observations :

  • Chlorine vs.
  • Methyl vs. Phenyl: The 2,7-dimethyl groups in the target compound reduce steric hindrance compared to 2-phenyl derivatives (e.g., 7-chloro-2-phenylquinolin-4-amine ), which may improve synthetic accessibility but lower thermal stability (boiling point ~450–475°C inferred from analogs ).
  • Dichloro Substitution: 7,8-Dichloro-2-methylquinolin-4-amine exhibits higher molecular weight (227.09 vs. 207.68) and LogP (3.8 vs. ~3.5) than the target compound, suggesting that additional chloro groups enhance hydrophobicity but may introduce toxicity risks.

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